molecular formula C14H24N2O2 B5053619 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine)

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine)

Cat. No. B5053619
M. Wt: 252.35 g/mol
InChI Key: KHMRLDMXJPZIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine), also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a highly potent stimulant that has been reported to have effects similar to those of cocaine and amphetamines. MDPV has been a subject of scientific research due to its potential use in treating various medical conditions. In

Mechanism of Action

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) works by blocking the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a key role in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) increases their concentration in the brain, leading to a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, which are associated with feelings of pleasure and reward. However, prolonged use of 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) can lead to a number of negative effects, such as addiction, psychosis, and cardiovascular problems.

Advantages and Limitations for Lab Experiments

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) has several advantages as a research tool, such as its high potency and selectivity for the dopamine and norepinephrine transporters. However, its use in lab experiments is limited by its potential for abuse and the ethical concerns surrounding the use of psychoactive substances in research.

Future Directions

There are several future directions for the study of 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine), including its potential use in the development of new treatments for depression, anxiety, and ADHD. It may also be useful in the study of the dopamine and norepinephrine transporters in the brain and their role in the regulation of mood, motivation, and reward. However, further research is needed to fully understand the potential benefits and risks of 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine).

Synthesis Methods

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) is synthesized through a multi-step process that involves the reaction of piperidine with methyl ethyl ketone, followed by the oxidation of the resulting compound with potassium permanganate. The final product is obtained through the reaction of the oxidized compound with 1,2-dichloroethane. The purity of the synthesized 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) has been studied for its potential use in treating various medical conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a research tool for studying the dopamine and norepinephrine transporters in the brain. 1,1'-(1,2-dioxo-1,2-ethanediyl)bis(3-methylpiperidine) has been shown to have a high affinity for these transporters, which are involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

1,2-bis(3-methylpiperidin-1-yl)ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11-5-3-7-15(9-11)13(17)14(18)16-8-4-6-12(2)10-16/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMRLDMXJPZIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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